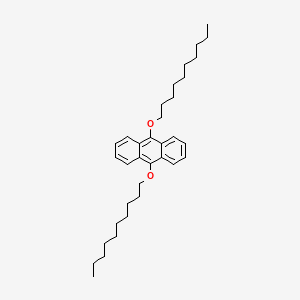![molecular formula C17H34O4 B14367281 2-[(8,8-Diethoxyoctyl)oxy]oxane CAS No. 93176-12-6](/img/structure/B14367281.png)
2-[(8,8-Diethoxyoctyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8,8-Diethoxyoctyl)oxy]oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This structure is derived from tetrahydropyran, which is also known as oxane. The compound is characterized by the presence of an 8,8-diethoxyoctyl group attached to the oxygen atom of the oxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8,8-Diethoxyoctyl)oxy]oxane typically involves the reaction of 3,4-dihydropyran with 8,8-diethoxyoctanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like dichloromethane at ambient temperature. This method ensures the formation of the oxane ring with the desired substituent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(8,8-Diethoxyoctyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like osmium tetroxide or potassium permanganate to form diols.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as Raney nickel.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the 8,8-diethoxyoctyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H₂) with Raney nickel as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(8,8-Diethoxyoctyl)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The oxane ring can be easily removed under acidic conditions to regenerate the parent alcohol.
Biology: Employed in the study of enzyme mechanisms and as a model compound for understanding the behavior of cyclic ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[(8,8-Diethoxyoctyl)oxy]oxane involves its interaction with molecular targets through its oxane ring. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The presence of the 8,8-diethoxyoctyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran (Oxane): The parent compound of 2-[(8,8-Diethoxyoctyl)oxy]oxane, consisting of a six-membered ring with one oxygen atom.
2-Tetrahydropyranyl Ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
Oxacyclohexane: Another name for tetrahydropyran, highlighting its cyclic ether structure.
Uniqueness
This compound is unique due to the presence of the 8,8-diethoxyoctyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
93176-12-6 |
|---|---|
Molekularformel |
C17H34O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-(8,8-diethoxyoctoxy)oxane |
InChI |
InChI=1S/C17H34O4/c1-3-18-16(19-4-2)12-8-6-5-7-10-14-20-17-13-9-11-15-21-17/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
JGKVDFCHMNGTSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCCCCCOC1CCCCO1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
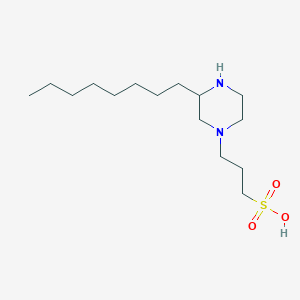

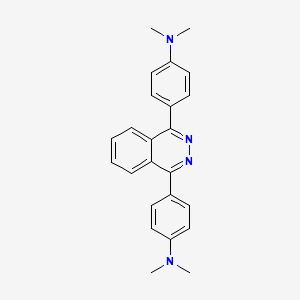
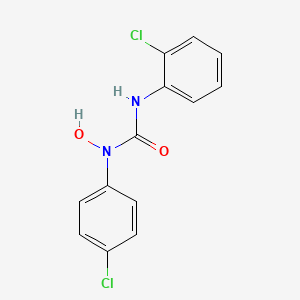
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
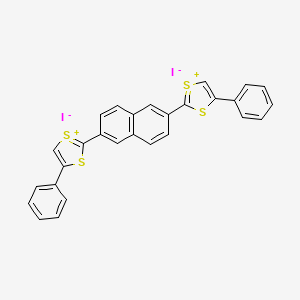
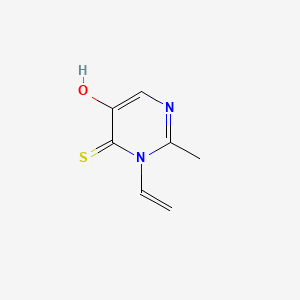
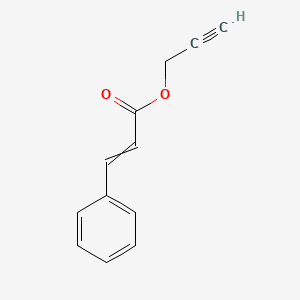
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
